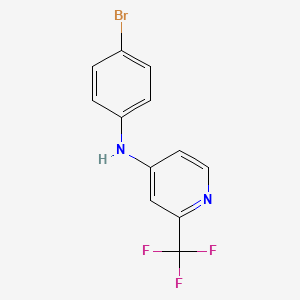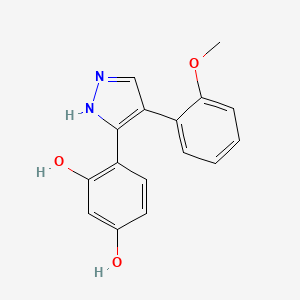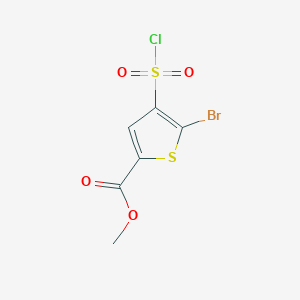
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine, also known as BTMP, is a small molecule that has been studied for its potential application in scientific research, particularly in the field of medicinal chemistry. BTMP is a derivative of pyridinamine, which is an organic compound with a five-membered ring containing nitrogen and carbon atoms. The addition of the bromine and trifluoromethyl groups to the pyridinamine ring structure gives BTMP unique chemical properties that make it a useful tool for researchers in the field of medicinal chemistry.
作用機序
The mechanism of action of N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine is not well understood. However, it is believed that the bromine and trifluoromethyl groups on the pyridinamine ring structure of this compound interact with target molecules in the body to produce a desired pharmacological effect. This interaction is thought to be mediated by hydrogen bonding and other non-covalent interactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been found to have anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, this compound has been found to inhibit the growth of certain types of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine in laboratory experiments is its low toxicity. This makes it a safe and effective tool for researchers in the field of medicinal chemistry. Additionally, this compound is relatively easy to synthesize and can be isolated by simple crystallization. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood, which can make it difficult to predict its effects on target molecules in the body.
将来の方向性
The potential applications of N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine in scientific research are numerous. In the future, this compound could be used to develop new drugs for the treatment of various diseases and disorders. Additionally, this compound could be used to develop new imaging agents for medical imaging. This compound could also be used to develop new diagnostic agents for disease diagnosis. Finally, this compound could be used to develop new materials for use in medical devices and implants.
合成法
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine can be synthesized through a multi-step process that involves the reaction of 4-bromobenzonitrile with trifluoromethylamine in the presence of an acid catalyst. The reaction of these two compounds produces this compound. The reaction is typically carried out at room temperature and the product can be isolated by simple crystallization.
科学的研究の応用
N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine has been studied for its potential application in scientific research, particularly in the field of medicinal chemistry. This compound has been found to be a useful tool for researchers in the field of medicinal chemistry due to its unique chemical properties. This compound has been used in a variety of medicinal chemistry applications, including drug discovery, drug design, and drug development.
特性
IUPAC Name |
N-(4-bromophenyl)-2-(trifluoromethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2/c13-8-1-3-9(4-2-8)18-10-5-6-17-11(7-10)12(14,15)16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBTUSDMPCMFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=NC=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2621253.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2621255.png)
![4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2621257.png)
![2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine](/img/structure/B2621260.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2621261.png)

![(5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2621265.png)
![2-(((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2621267.png)


![N-{4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2621273.png)

